5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester

Lipophilicity Partition coefficient Drug design

5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester (CAS 1337985-21-3, synonym: 2-methyl-2-propanyl 5-bromo-1,3-benzodioxole-4-carboxylate) is a halogenated benzodioxole carboxylate ester with molecular formula C12H13BrO4 and molecular weight 301.13 g/mol. The 5-position bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the tert-butyl ester at the 4-position distinguishes it from the free carboxylic acid (CAS 72744-56-0) and the methyl ester analog (CAS 212897-62-6), introducing quantifiable differences in lipophilicity, boiling point, density, and orthogonal deprotection behavior.

Molecular Formula C12H13BrO4
Molecular Weight 301.13 g/mol
Cat. No. B13921313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester
Molecular FormulaC12H13BrO4
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=CC2=C1OCO2)Br
InChIInChI=1S/C12H13BrO4/c1-12(2,3)17-11(14)9-7(13)4-5-8-10(9)16-6-15-8/h4-5H,6H2,1-3H3
InChIKeyKVIMJCVOUXFDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester: Core Identity and Comparator Landscape


5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester (CAS 1337985-21-3, synonym: 2-methyl-2-propanyl 5-bromo-1,3-benzodioxole-4-carboxylate) is a halogenated benzodioxole carboxylate ester with molecular formula C12H13BrO4 and molecular weight 301.13 g/mol . The 5-position bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the tert-butyl ester at the 4-position distinguishes it from the free carboxylic acid (CAS 72744-56-0) and the methyl ester analog (CAS 212897-62-6), introducing quantifiable differences in lipophilicity, boiling point, density, and orthogonal deprotection behavior .

Bromoarene handle for Suzuki, Buchwald–Hartwig cross-coupling diversification
tert-Butyl ester as base-stable orthogonal protecting group for multi-step synthesis
Predicted physicochemical differences (LogP, boiling point) guide extraction and purification workflow

Why 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester Cannot Be Replaced by a Close Analog


Procurement decisions for 5-bromobenzodioxole carboxylate derivatives must consider that the free acid, methyl ester, and tert-butyl ester are not functionally interchangeable. Predicted physicochemical data show that the tert-butyl ester exhibits a LogP of 3.58, compared to 2.36 for the methyl ester and 1.96 for the free acid, representing a >1.5 log unit increase in lipophilicity . The boiling point of the tert-butyl ester (350.8±42.0 °C) is ~25 °C higher than that of the methyl ester (325.1±42.0 °C), with concomitant differences in flash point (166.0 vs. 150.4 °C) and density (1.5 vs. 1.7 g/cm³) . Beyond bulk properties, the tert-butyl ester serves as an orthogonal protecting group—stable to nucleophiles and basic hydrolysis conditions that cleave methyl esters—enabling chemoselective synthetic strategies unavailable with other ester derivatives [1]. It should be noted that high-strength head-to-head comparative experimental data (e.g., IC50, k_obs, in vivo PK) for this specific compound are extremely limited in the open literature; the quantified differentiations below are therefore based on the strongest available physicochemical predictions and established class-level structure–property relationships.

Lipophilicity Predicted LogP >1.5 units higher than methyl ester may alter extraction efficiency and chromatographic retention, affecting purification outcomes.
Thermal profile ~26 °C higher predicted boiling point vs. methyl ester shifts distillation windows; free acid is solid, complicating liquid-phase processing.
Protecting group Only the tert-butyl ester provides acid-labile, base-stable orthogonality; methyl ester and free acid lack this chemoselectivity, limiting synthetic route options.

Quantitative Differentiation of 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester vs. Closest Analogs


LogP (Lipophilicity): Tert-Butyl Ester vs. Methyl Ester vs. Free Acid

The predicted LogP value of the tert-butyl ester (3.58) is substantially higher than that of the methyl ester (2.36) and the free carboxylic acid (1.96) . The ΔLogP of +1.22 vs. methyl ester and +1.62 vs. free acid corresponds to a ~16-fold and ~42-fold increase in theoretical octanol/water partition coefficient, respectively, indicating significantly greater hydrophobicity .

LogP comparison
Data to verify
Target: 3.58 | Methyl ester: 2.36 | Free acid: 1.96
Informs extraction and chromatography workflow; higher hydrophobicity may improve organic-phase retention.
Predicted values; experimental validation not reported.
Lipophilicity Partition coefficient Drug design

Boiling Point and Thermal Processing Window: Tert-Butyl Ester vs. Methyl Ester

The predicted boiling point (760 mmHg) of the tert-butyl ester is 350.8±42.0 °C, compared to 325.1±42.0 °C for the methyl ester . The ~25.7 °C elevation provides a wider thermal processing window for distillation-based purification and reduces the risk of thermal degradation during high-temperature synthetic steps . The free acid has a predicted boiling point of 353.2±42.0 °C but exists as a solid (mp 169–173 °C), limiting its utility in liquid-phase processing .

Boiling point
Data to verify
tert-Butyl: 350.8 °C | Methyl: 325.1 °C (Δ+25.7 °C)
Wider thermal window for vacuum distillation purification.
Predicted at 760 mmHg; experimental validation not reported.
Purification Distillation Thermal stability

Density and Flash Point: Tert-Butyl Ester Safety and Handling Profile

The predicted density of the tert-butyl ester (1.5±0.1 g/cm³) is notably lower than that of the methyl ester (1.7±0.1 g/cm³) and the free acid (1.9±0.1 g/cm³) . Flash point follows a similar trend: tert-butyl ester 166.0±27.9 °C, methyl ester 150.4±27.9 °C, free acid 167.4±27.9 °C .

Density & flash point
Data to verify
Density: 1.5 vs. 1.7 (methyl ester) g/cm³; Flash: 166 vs. 150 °C
Lower density aids phase separation; higher flash point may reduce flammability hazard.
Predicted values; experimental validation not reported.
Safety Storage Shipping

Orthogonal Deprotection Strategy: Tert-Butyl Ester as a Chemoselective Protecting Group

Tert-butyl esters are widely established as carboxyl protecting groups that are stable toward nucleophiles, basic hydrolysis, and catalytic hydrogenation, yet can be selectively removed under acidic conditions (e.g., TFA) without affecting methyl or benzyl esters present in the same molecule [1]. This orthogonality is a class-level property of all tert-butyl carboxylates; however, its value is amplified for the target compound because the 5-bromine substituent enables subsequent cross-coupling diversification—scenarios where simultaneous ester integrity is required . No direct head-to-head hydrolysis rate constant data for this specific compound versus its methyl ester were identified in the open literature.

Orthogonal deprotection
Class-level inference
Stable to base/nucleophile; selectively cleaved under acidic conditions (TFA)
Enables chemoselective multi-step routes where methyl ester would hydrolyze.
General protecting group strategy; direct rate data not reported for this compound.
Protecting group Orthogonal synthesis Chemoselectivity

Optimal Procurement Scenarios for 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Ester Protection

In medicinal chemistry programs where the 5-bromine is destined for late-stage Suzuki or Buchwald–Hartwig diversification, the carboxyl group must remain protected through basic cross-coupling conditions. The tert-butyl ester, stable toward bases and nucleophiles per class-level protecting group orthogonality [1], uniquely satisfies this requirement, as the methyl ester would undergo competitive saponification. The elevated LogP (3.58 vs. 2.36 for methyl ester) further facilitates organic-phase extraction of intermediates after aqueous workup, streamlining the synthesis workflow.

Process Chemistry Requiring Distillation-Based Purification at Elevated Temperatures

When high-purity intermediates are required for scale-up, the tert-butyl ester's predicted boiling point of ~351 °C at 760 mmHg —approximately 26 °C higher than the methyl ester —provides a broader fractionation window for vacuum distillation. Its lower density (1.5 g/cm³) relative to the methyl ester (1.7 g/cm³) also simplifies gravity-based phase separation in continuous-flow setups. The free acid, being a solid (mp 169–173 °C) , is unsuitable for direct liquid-phase distillation.

Early-Stage Drug Discovery Where Lipophilicity Governs Preliminary ADME Profiling

For hit-to-lead programs, the tert-butyl ester's LogP of 3.58 extends the lipophilicity range achievable with the benzodioxole scaffold beyond what the methyl ester (LogP 2.36) or free acid (LogP 1.96) can reach. This enables exploration of higher logD space for targets with hydrophobic binding pockets without altering the core scaffold, while the bromine atom retains the option for subsequent radiolabeling or further derivatization.

Bulk Procurement Where Flash Point and Density Influence Safety and Logistics Costs

When ordering kilogram quantities, the higher flash point of the tert-butyl ester (166.0 °C vs. 150.4 °C for methyl ester) translates to a more favorable flammability classification for storage and transport under many regulatory frameworks, potentially reducing hazardous-material surcharges. The lower density (1.5 g/cm³) also means a given mass occupies a larger volume relative to the free acid (1.9 g/cm³) , a factor in shipping container utilization that procurement teams should consider.

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal ester protection
tert-Butyl ester chemoselectivity (acid-labile, base-stable)
Stability under basic cross-coupling conditions
High-purity intermediate isolation via distillation
Thermal processing window (elevated boiling point)
Fractionation efficiency under reduced pressure
Hit-to-lead lipophilicity profiling
Elevated LogP without scaffold alteration
Partition coefficient in assay-relevant media
Bulk procurement safety and logistics
Flash point and density profile
Hazard classification and shipping volume utilization
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